N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H20FN3O5S2 and its molecular weight is 441.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Applications
Research has identified that sulfonamide derivatives, including structures similar to the specified compound, show significant inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. This inhibition suggests potential applications as antitumor agents, given CA IX's role in tumor growth and metastasis. Studies demonstrate that certain sulfonamides can serve as potent inhibitors, with implications for designing more selective and effective antitumor treatments (Ilies et al., 2003).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Further investigations into sulfonamide derivatives have revealed their cytotoxic activities against tumor and non-tumor cell lines, alongside their inhibitory effects on carbonic anhydrase isoenzymes. The research indicates the potential for these compounds to serve as leads for further exploration in cancer treatment, particularly due to their selective cytotoxicity and superior carbonic anhydrase inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).
Antimicrobial and Antiproliferative Agents
Sulfonamides have also been synthesized with various biologically active moieties, demonstrating significant antimicrobial activity and cytotoxicity against cancer cell lines. These findings suggest the versatility of sulfonamide derivatives in treating both infectious diseases and cancer, highlighting the broad therapeutic potential of these compounds (Abd El-Gilil, 2019).
Synthesis and Evaluation of Derivatives
Research into the synthesis of sulfonamide derivatives, including methods for enhancing their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, illustrates the compound's relevance in developing treatments for inflammation-related diseases. The introduction of specific substituents has been found to increase selectivity, leading to compounds with significant therapeutic potential (Hashimoto et al., 2002).
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c1-27-18-9-8-14(12-15(18)19)28(23,24)20-10-11-21-16-4-2-3-5-17(16)22(13-6-7-13)29(21,25)26/h2-5,8-9,12-13,20H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISKDQGODLGKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.